molecular formula C8H14O3 B1607121 Methyl 2-hydroxycyclohexanecarboxylate CAS No. 2236-11-5

Methyl 2-hydroxycyclohexanecarboxylate

Cat. No. B1607121
CAS RN: 2236-11-5
M. Wt: 158.19 g/mol
InChI Key: IAJQZEQYGUQTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-hydroxycyclohexanecarboxylate” is a chemical compound with the molecular formula C8H14O3 . It is also known by other names such as “methyl 2-hydroxycyclohexane-1-carboxylate” and "Cyclohexanecarboxylic acid, 2-hydroxy-, methyl ester" . The compound has a molecular weight of 158.19 g/mol .


Molecular Structure Analysis

“Methyl 2-hydroxycyclohexanecarboxylate” has a complex structure with 11 heavy atoms . The compound has a rotatable bond count of 2 . The InChI representation of the compound is InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-hydroxycyclohexanecarboxylate” has a molecular weight of 158.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 158.094294304 g/mol . The topological polar surface area of the compound is 46.5 Ų .

Scientific Research Applications

  • Conformational Studies : M. I. Batuev et al. (1959) investigated the conformations of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates, providing insights into their structural aspects (Batuev, Akhrem, Kamernitskii, & Matveeva, 1959).

  • Polymerization Research : A study by N. Moszner et al. (2003) demonstrated the radical homopolymerization of a related compound, leading to a polymer with a specific glass transition temperature. This research has implications for the development of new polymeric materials (Moszner, Zeuner, Fischer, Rheinberger, Meijere, & Bagutski, 2003).

  • Stereocontrolled Synthesis : T. Kitahara et al. (1989) explored the stereocontrolled synthesis of enantiomers of phaseic acid and its methyl ester, starting from a compound structurally similar to methyl 2-hydroxycyclohexanecarboxylate. This has implications in stereochemistry and the synthesis of complex molecules (Kitahara, Touhara, Watanabe, & Mori, 1989).

  • Chemical Transformations : Research by H. Sirat et al. (1979) on methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, a structurally related compound, focused on various chemical transformations such as dehydration, hydrolysis, and reduction. This has significance in understanding chemical reactivity and synthesis pathways (Sirat, Thomas, & Tyrrell, 1979).

  • Microwave-Assisted Synthesis : S. Onogi et al. (2012) reported on the microwave-assisted synthesis of a related compound, indicating the utility of advanced synthesis techniques in organic chemistry (Onogi, Higashibayashi, & Sakurai, 2012).

  • Biochemical Studies : H. Obata et al. (1988) investigated 4-hydroxycyclohexanecarboxylate dehydrogenase, a compound related to methyl 2-hydroxycyclohexanecarboxylate, highlighting its biochemical properties and potential applications in biocatalysis and enzymology (Obata, Uebayasi, & Kaneda, 1988).

properties

IUPAC Name

methyl 2-hydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJQZEQYGUQTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942023
Record name Methyl 2-hydroxycyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxycyclohexanecarboxylate

CAS RN

2236-11-5, 20027-13-8
Record name Methyl 2-hydroxycyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2236-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hydroxycyclohexanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2236-11-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-hydroxycyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-hydroxycyclohexanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-hydroxycyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxycyclohexanecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-hydroxycyclohexanecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-hydroxycyclohexanecarboxylate
Reactant of Route 5
Methyl 2-hydroxycyclohexanecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-hydroxycyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.